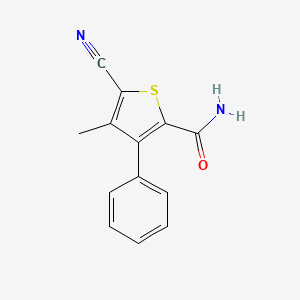
1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid" is a chemical entity that can be associated with a class of compounds that have been studied for their potential pharmacological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar nitro-substituted pyridine compounds and their derivatives, which can be useful in understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of nitro-substituted pyridine compounds often involves the introduction of a nitro group into the pyridine ring and subsequent modifications to the ring or side chains to enhance the desired properties. For instance, the synthesis of analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide involved modifications to increase bioavailability, such as the introduction of a nitrogen atom into the aromatic ring and expansion of the ring to a bicyclic moiety . Similarly, the preparation of 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine involved the conversion of 5-nitroindole-2-carboxylic acid to an acyl chloride followed by condensation . These methods could potentially be adapted for the synthesis of "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid."
Molecular Structure Analysis
The molecular structure of nitro-substituted pyridine compounds is crucial for their pharmacological activity. X-ray crystallography has been used to determine the supramolecular organization of piperazinediones derived from nitro-substituted carboxylic acids, revealing preferences for certain arene interactions and hydrogen bonding patterns . These structural insights are important for understanding how modifications to the nitro-substituted pyridine core can affect the overall molecular conformation and, by extension, the biological activity.
Chemical Reactions Analysis
The reactivity of nitro-substituted pyridine compounds can be influenced by the presence of the nitro group and other substituents on the pyridine ring. For example, the kinetics of reactions of nitropyridines with nucleophiles such as aniline and piperidine have been studied, showing that these reactions can be catalyzed to various degrees depending on the substrate and the nucleophile . This information can be useful in predicting the reactivity of "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted pyridine compounds are influenced by their molecular structure. The introduction of nitro groups and other functional groups can affect properties such as solubility, melting point, and stability. While the papers provided do not directly discuss the physical and chemical properties of "1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid," they do provide examples of how structural modifications can lead to improved bioavailability and pharmacological activity , , . These examples can serve as a basis for hypothesizing the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
- The derivative 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, developed for PET imaging, highlights the utility of similar structured compounds in neuroimaging. This specific compound was used for imaging fatty acid amide hydrolase (FAAH) in the brain, showcasing its relevance in mapping specific brain functions and receptors. High uptake in FAAH-rich organs like the lung, liver, and kidneys, along with high brain penetration, signifies the compound's potential in radiopharmaceuticals and diagnostics (Kumata et al., 2015).
Pharmacological Applications
- Compounds with structures similar to 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid have shown various pharmacological activities. The novel compound 2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid (NPC 12626) acted as a competitive antagonist at N-methyl-D-aspartic acid (NMDA) receptors, showcasing its potential as a neuroprotective and anticonvulsant agent. The significance of these compounds lies in their ability to modulate neurotransmitter systems, offering therapeutic potential in neurological conditions (Ferkany et al., 1989).
Chemical Synthesis and Reactivity
- The nucleophilic aromatic substitution reaction involving piperidine and nitro-group compounds, yielding products like 2,4-dinitro-1-piperidinobenzene, indicates the reactivity potential of nitro-group substituted piperidines. This aspect is essential in chemical synthesis and the development of new compounds for various applications (Pietra & Vitali, 1972).
Safety and Hazards
The compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRUADFRDLUFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377113 |
Source


|
| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |
CAS RN |
868077-44-5 |
Source


|
| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














